BUTYL CINNAMATE

Description

Contextualization within Cinnamate (B1238496) Ester Chemistry

Butyl cinnamate belongs to the class of organic compounds known as cinnamate esters. foodb.ca These are esters of cinnamic acid, a naturally occurring aromatic acid found in plants like cinnamon. atamanchemicals.comontosight.ai The general structure of a cinnamate ester features a phenyl group attached to an acrylic acid ester. The properties and applications of cinnamate esters can vary significantly based on the alcohol group attached to the carboxylate. For instance, methyl cinnamate is known for its fruity, balsamic, and slightly spicy scent, reminiscent of strawberry. ptmitraayu.comperfumersapprentice.com

Significance of this compound in Contemporary Research

Contemporary research into this compound is driven by its utility in various fields. It is a recognized flavoring agent by the U.S. Food and Drug Administration (FDA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). nih.govfda.gov Its pleasant fragrance also makes it a valuable ingredient in the perfume and cosmetics industries. atamanchemicals.comchemicalbook.com Furthermore, recent studies have highlighted its potential as an antimicrobial agent, expanding its research significance into the biomedical field. nih.govresearchgate.net

Overview of Key Research Trajectories for this compound

Current research on this compound is primarily focused on three main trajectories:

Synthesis Optimization: Developing more efficient and environmentally friendly methods for its production.

Application in Fragrance and Flavors: Exploring its use to create new scent and taste profiles in various consumer products. atamanchemicals.comchemicalbook.com

Biological Activity: Investigating its antimicrobial properties and potential for other biological applications. nih.govresearchgate.net

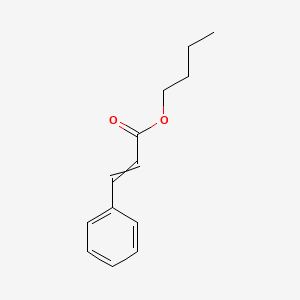

Structure

3D Structure

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

butyl 3-phenylprop-2-enoate |

InChI |

InChI=1S/C13H16O2/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h4-10H,2-3,11H2,1H3 |

InChI Key |

OHHIVLJVBNCSHV-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C=CC1=CC=CC=C1 |

Canonical SMILES |

CCCCOC(=O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies of Butyl Cinnamate

Established Synthetic Pathways for Butyl Cinnamate (B1238496) Production

The most well-established method for synthesizing butyl cinnamate is through the esterification of cinnamic acid with n-butanol. This reaction can be facilitated by various catalysts, including strong acids and enzymes.

Esterification Reactions of Cinnamic Acid with n-Butanol

The direct reaction between cinnamic acid and n-butanol to form this compound and water is a classic example of Fischer-Speier esterification. mdpi.commasterorganicchemistry.com The efficiency and yield of this reversible reaction are heavily dependent on the catalyst and reaction conditions employed.

Concentrated sulfuric acid (H₂SO₄) is a conventional and effective catalyst for the esterification of cinnamic acid. tjpr.orguns.ac.id The mechanism involves the protonation of the carbonyl oxygen of cinnamic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This is followed by a nucleophilic attack from the oxygen atom of n-butanol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then deprotonates to give the final product, this compound. masterorganicchemistry.com

To drive the equilibrium towards the product side and maximize the yield, an excess of the alcohol reactant (n-butanol) is often used, and the water formed during the reaction is typically removed. masterorganicchemistry.com Studies have shown that refluxing a mixture of cinnamic acid and an alcohol in the presence of a catalytic amount of sulfuric acid can lead to the successful synthesis of various cinnamate esters. tjpr.org For instance, the synthesis of this compound has been achieved by refluxing cinnamic acid with n-butanol and a few milliliters of concentrated sulfuric acid. tjpr.org Research has demonstrated that optimizing reaction parameters, such as time and temperature, is crucial. For example, one study on a similar esterification reported yields of 85-92% after 3-4 hours of reflux. uns.ac.id

Table 1: Research Findings on Acid-Catalyzed Esterification of Cinnamic Acid

| Catalyst | Alcohol | Reaction Conditions | Yield | Reference |

| H₂SO₄ | Methanol | Reflux, 60 min | 94% | mdpi.com |

| H₂SO₄ | Various Alcohols | Reflux | Not specified | researchgate.net |

| H₂SO₄ | Methanol, Ethanol, etc. | Reflux | Not specified | tjpr.org |

| H₂SO₄ | Menthol | Reflux, 5 hours, 60°C | 96.38% | uns.ac.id |

This table presents findings from various studies on the acid-catalyzed esterification of cinnamic acid with different alcohols, providing a comparative overview of reaction conditions and outcomes.

Enzymatic esterification presents a milder and more environmentally friendly alternative to acid catalysis. researchgate.net Lipases are widely used biocatalysts for this purpose due to their ability to function in non-aqueous media and their high selectivity. niscpr.res.inresearchgate.net Lipase (B570770) B from Candida antarctica (CALB) and Lipozyme TL IM (immobilized lipase from Thermomyces lanuginosus) are among the most effective enzymes for synthesizing this compound. researchgate.netdss.go.th

The enzymatic mechanism involves the formation of an acyl-enzyme intermediate. The lipase's active site, typically containing a serine residue, attacks the carbonyl carbon of cinnamic acid, leading to the formation of the intermediate and the release of water. The alcohol (n-butanol) then attacks the acyl-enzyme complex, releasing the ester (this compound) and regenerating the free enzyme.

Research has shown that the choice of solvent and reaction conditions significantly impacts the yield of enzymatic esterification. dss.go.th In some cases, solvent-free systems, where the alcohol reactant also serves as the solvent, have demonstrated higher yields. dss.go.th One study found that the esterification of cinnamic acid with 1-butanol (B46404) catalyzed by Candida antarctica lipase can be challenging, with high concentrations of short-chain alcohols potentially deactivating the enzyme. dss.go.th However, another study highlighted the successful synthesis of cinnamic esters using Lipozyme TL IM, with 1-butanol being an effective alkyl donor. researchgate.net

Table 2: Research Findings on Enzymatic Esterification of Cinnamic Acid

| Enzyme | Alcohol | Key Findings | Reference |

| Lipase from Candida antarctica | 1-Butanol | High butanol concentrations can deactivate the enzyme. | dss.go.th |

| Lipozyme TL IM | 1-Butanol | Highest conversion (20.91%) with 1-butanol as the alkyl donor. | researchgate.net |

| Lipase from Pseudomonas cepacia | n-Butanol | n-Butyl hydrocinnamate obtained in 92% yield after 48 hours. | niscpr.res.in |

| Lipase from Candida antarctica B | n-Butanol | Product obtained in 15-22% yield in a solid-phase system. | researchgate.net |

This table summarizes key findings from studies on the enzymatic esterification of cinnamic acid, showcasing the performance of different lipases and reaction conditions.

Novel and Green Chemistry Synthetic Strategies

In recent years, there has been a growing emphasis on developing more sustainable and efficient methods for chemical synthesis. This has led to the exploration of novel strategies for this compound production that align with the principles of green chemistry.

Enzymatic Membrane Reactor (EMR) Systems for Continuous Synthesis

Enzymatic Membrane Reactor (EMR) systems offer a promising approach for the continuous synthesis of esters like this compound. researcher.lifecabidigitallibrary.org An EMR integrates an enzymatic reaction with a membrane separation process. researchgate.net In the context of this compound synthesis, Lipozyme TL IM can be used as the biocatalyst within the reactor. researchgate.net The membrane allows for the continuous removal of the product (this compound) while retaining the enzyme, enabling its reuse and improving process efficiency. researcher.lifecabidigitallibrary.org

This continuous process can overcome the limitations of batch reactions, such as product inhibition and the accumulation of water, which can lead to a reverse reaction (hydrolysis). researchgate.net Research has demonstrated the feasibility of using an EMR for the continuous synthesis of cinnamate esters. researchgate.netcabidigitallibrary.org A study on the synthesis of this compound using an EMR with Lipozyme TL IM at 40°C found optimal conditions to include the presence of molecular sieves to remove water, a 0.01 M cinnamic acid concentration, 1% (w/v) biocatalyst, and a residence time of 12 hours. researchgate.net Another study reported that the continuous synthesis of cinnamic esters using Lipozyme TL IM achieved the highest conversion with 1-butanol as the alkyl donor. researchgate.net

Table 3: Research Findings on EMR Synthesis of this compound

| Enzyme | Key Parameters | Optimal Conditions | Reference |

| Lipozyme TL IM | Cinnamic acid concentration, biocatalyst concentration, residence time, molecular sieves | 0.01 M, 1% (w/v), 12 h, present | researchgate.net |

| Lipozyme TL IM | Alcohol type, residence time | 1-Butanol, 9 h continuous operation after 12 h batch | researchgate.net |

This table highlights the operational parameters and optimal conditions identified in research on the continuous synthesis of this compound using Enzymatic Membrane Reactors.

Redox-Active N-Heterocyclic Carbene (NHC)-Catalyzed Esterification

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including esterification. isca.mersc.orgchalmers.se Oxidative NHC catalysis provides an alternative route to esters from aldehydes. mdpi.com In this approach, an aldehyde, such as cinnamaldehyde (B126680), reacts with the NHC to form a Breslow intermediate. isca.memdpi.com This intermediate is then oxidized to an acyl azolium ion, which is a highly reactive electrophilic species. mdpi.com The acyl azolium ion readily reacts with an alcohol, like n-butanol, to form the corresponding ester.

This methodology avoids the use of a carboxylic acid starting material and can be performed under mild conditions. chalmers.se The development of aerobic oxidation protocols in combination with NHC catalysis, sometimes utilizing electron transfer mediators, allows for the use of molecular oxygen as the terminal oxidant, which is a highly sustainable approach. chalmers.se While direct reports on the NHC-catalyzed synthesis of this compound from cinnamaldehyde are not extensively detailed in the provided context, the general principle has been established for the esterification of α,β-unsaturated aldehydes. isca.mechalmers.se Research has shown that various aldehydes can be converted to their corresponding esters in high yields using NHC catalysis under oxidative conditions. mdpi.com

Electrochemical Conversions in Cinnamate Synthesis

Electrochemical methods offer a unique approach to the synthesis of cinnamate esters. One such method involves the conversion of cinnamaldehyde to methyl cinnamate. This process can be carried out using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as the supporting electrolyte. beilstein-journals.org In this reaction, the aldehyde is oxidized, leading to the formation of an oxonium cation intermediate, which subsequently yields the cinnamate ester. beilstein-journals.org

Another electrochemical approach is the direct carboxylation of gem-difluoroalkenes with carbon dioxide (CO2) to produce α-fluoro methyl cinnamates. beilstein-journals.org This reaction proceeds through the formation of a radical anion, followed by carboxylation. beilstein-journals.org

The cathodic reduction of methyl cinnamate on a boron-doped diamond (BDD) electrode has also been investigated. This process predominantly yields a hydrodimer, dimethyl 3,4-diphenylhexanedioate, in high yield, alongside smaller quantities of a cyclic product, methyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate. beilstein-journals.orgnih.gov The solvent plays a crucial role in this dimerization reaction, with acetonitrile (B52724) being particularly effective. beilstein-journals.orgnih.gov The hydrodimer can be further converted into novel neolignan-type derivatives. beilstein-journals.orgnih.gov

Electrochemical reductive coupling has been explored as well. The electrochemical reduction of methyl cinnamate in the presence of dielectrophiles like 1,3-bis(4-methyl phenylsulphonyloxy)propane can produce cyclized products such as trans-(±) methyl 2-phenylcyclopentanecarboxylate. tubitak.gov.tr Furthermore, direct electroreduction of ethyl cinnamate in an undivided cell with a magnesium sacrificial anode can lead to hydrodimers and the saturated ester, while electrocarboxylation in the presence of CO2 can yield mono- and dicarboxylic acids. researchgate.net A novel electrochemical 3-component reaction of cinnamic acids, sulfur dioxide (SO2), and alcohols has been reported for the synthesis of alkyl alkenesulfonates. chemrxiv.org

Table 1: Electrochemical Synthesis Methodologies for Cinnamate Derivatives

| Starting Material(s) | Reagents/Conditions | Product(s) | Citation |

| Cinnamaldehyde | Electrochemical method, TBAF electrolyte | Methyl cinnamate | beilstein-journals.org |

| gem-Difluoroalkenes | Electrochemical carboxylation, CO2 | α-Fluoro methyl cinnamates | beilstein-journals.org |

| Methyl cinnamate | Cathodic reduction, Boron-doped diamond (BDD) electrode, Acetonitrile | Dimethyl 3,4-diphenylhexanedioate, Methyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate | beilstein-journals.orgnih.gov |

| Methyl cinnamate, 1,3-bis(4-methyl phenylsulphonyloxy)propane | Electrochemical reduction | trans-(±) methyl 2-phenylcyclopentanecarboxylate | tubitak.gov.tr |

| Ethyl cinnamate | Direct electroreduction, Mg sacrificial anode | Hydrodimers, Saturated ester | researchgate.net |

| Ethyl cinnamate, CO2 | Electrocarboxylation, Mg sacrificial anode | Mono- and dicarboxylic acids | researchgate.net |

| Cinnamic acids, SO2, Alcohols | Electrochemical 3-component reaction, Graphite electrodes | Alkyl alkenesulfonates | chemrxiv.org |

Optimized Nucleophilic Aziridination from tert-Butyl Cinnamates

The synthesis of N-unfunctionalized aziridines from tert-butyl cinnamates can be achieved through a nucleophilic aziridination process. This reaction utilizes an N–N ylide, which is generated in situ from N-methylmorpholine and O-diphenylphosphinyl hydroxylamine, to achieve high trans-selectivity. beilstein-journals.orgnih.gov The resulting N-unfunctionalized aziridines are versatile synthetic intermediates that can undergo highly selective ring-opening reactions with various nucleophiles to produce amino acid derivatives. beilstein-journals.orgnih.govresearchgate.net

Optimization of this methodology has led to a single-step synthesis of NH-aziridine-2-carboxylates from enoates. beilstein-journals.org The reaction involves the conjugate addition of the ylide followed by a ring-closure to form the NH-aziridine. beilstein-journals.org A time delay between the addition of sodium hydroxide (B78521) and the cinnamate to the reaction mixture has been shown to increase the conversion to the aziridine (B145994) product. beilstein-journals.org The scope of this reaction has been extended to a range of tert-butyl cinnamates with various aromatic substitutions, which can be synthesized via Wittig, Heck, or esterification routes. beilstein-journals.org

Copper-catalyzed aziridination of cinnamate esters has also been explored, achieving high enantioselectivity. rsc.orgrsc.orgresearchgate.net This method can involve a concerted non-polar mechanism where the carbonyl group of the cinnamate binds to the copper catalyst. rsc.orgrsc.org Another approach involves the use of a simple carbamate, tert-butyl carbamate, with sodium hypochlorite (B82951) pentahydrate for a transition-metal-free aziridination of α,β-unsaturated carbonyl compounds. nih.gov

Table 2: Key Aspects of Nucleophilic Aziridination of tert-Butyl Cinnamates

| Reagent/Catalyst System | Key Feature | Product Type | Citation |

| N-methylmorpholine, O-diphenylphosphinyl hydroxylamine | In situ generation of N–N ylide | N-unfunctionalized aziridines | beilstein-journals.orgnih.gov |

| Copper(I) catalyst | High enantioselectivity | Chiral aziridines | rsc.orgrsc.orgresearchgate.net |

| tert-Butyl carbamate, Sodium hypochlorite pentahydrate | Transition-metal free | N-Boc protected aziridines | nih.gov |

Synthesis of p-Hydroxy n-Butyl Cinnamate

The synthesis of p-hydroxy n-butyl cinnamate can be achieved through the esterification of p-hydroxycinnamic acid with n-butyl alcohol. derpharmachemica.com This reaction is typically carried out by mixing equimolar proportions of the reactants. derpharmachemica.com The resulting p-hydroxy n-butyl cinnamate is a nonmesogenic substance, meaning it does not exhibit liquid crystal properties on its own. researchgate.net However, it serves as a precursor for the synthesis of homologous series of mesogenic compounds, such as n-Butyl-p-(p'-n-alkoxy cinnamoyloxy) cinnamates. derpharmachemica.comresearchgate.net

Steglich Esterification for Cinnamic Acid Ester Libraries

Steglich esterification is a mild and efficient method for the synthesis of esters from carboxylic acids and alcohols, which is particularly useful for creating libraries of cinnamic acid derivatives. nih.govresearchgate.netresearchgate.netcmu.ac.thjove.com This method typically employs a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.netresearchgate.netnih.gov

A modified, greener Steglich esterification protocol has been developed that uses acetonitrile as the solvent instead of traditional chlorinated solvents. nih.govresearchgate.netjove.com This modified method allows for the efficient synthesis of (E)-cinnamate derivatives from (E)-cinnamic acid and various alcohols (primary, secondary, benzylic, and allylic) and phenols with good yields, often without the need for further purification. nih.govresearchgate.net The reaction can be performed under mild heating (40-45 °C) with a relatively short reaction time. nih.govresearchgate.net This approach has been successfully used to synthesize a small library of cinnamyl ester derivatives. researchgate.netjove.com The Steglich method has proven to be superior in yield for the synthesis of cinnamyl cinnamate compared to the acyl halide method. cmu.ac.th

Table 3: Comparison of Steglich Esterification Conditions for Cinnamate Synthesis

| Coupling Agent | Catalyst | Solvent | Temperature | Key Advantage | Citation |

| EDC | DMAP | Acetonitrile | 40-45 °C | Greener methodology, high yield, no purification needed | nih.govresearchgate.net |

| DCC | DMAP | Not specified | Not specified | High yield for cinnamyl cinnamate | cmu.ac.th |

Advanced Derivatization and Functionalization of this compound

Polymer Functionalization with this compound Moieties

A method has been developed to create a butyl rubber derivative that is curable upon exposure to UV light without the need for additional chemical additives. researchgate.netresearchgate.netdaneshyari.com This is achieved by reacting hydroxyl-functionalized butyl rubber with cinnamoyl chloride to produce a cinnamate-functionalized rubber. researchgate.netresearchgate.netnih.govrsc.org The content of the cinnamate groups can be controlled by using butyl rubber with varying initial isoprene (B109036) content. researchgate.netresearchgate.net

The cross-linking kinetics of these functionalized rubber films, studied by UV-visible spectroscopy, are dependent on the film thickness. researchgate.netresearchgate.net The gel content and volume swelling ratio of the cured material are influenced by the cinnamate content. researchgate.netresearchgate.net This approach has also been extended to create crosslinked films of butyl rubber-poly(ethylene oxide) graft copolymers. researchgate.netresearchgate.net These materials are of interest for applications requiring non-leaching coatings. researchgate.netresearchgate.net

Table 4: Properties of Cinnamate-Functionalized Butyl Rubber

| Property | Influencing Factor | Method of Study | Citation |

| Cross-linking kinetics | Film thickness | UV-visible spectroscopy | researchgate.netresearchgate.net |

| Gel content | Cinnamate content | Swelling studies | researchgate.netresearchgate.net |

| Volume swelling ratio | Cinnamate content | Swelling studies | researchgate.netresearchgate.net |

Grafting Cinnamate onto Cellulose (B213188) Nanocrystals (Cin-CNCs)

A significant area of research involves the grafting of cinnamate moieties onto cellulose nanocrystals (CNCs) to create cinnamate-functionalized cellulose nanocrystals (Cin-CNCs). nih.govresearchgate.net This process enhances properties like UV-shielding, making the resulting materials suitable for applications in packaging and biomedical industries. nih.gov The chemical structure of cinnamate, with its conjugated benzene (B151609) ring and double bonds, provides high absorption of UV radiation. nih.gov

The grafting is typically achieved through an acylation or esterification reaction where the hydroxyl groups on the surface of the CNCs react with cinnamoyl chloride. nih.govrsc.org The reaction is often carried out in a solvent like dimethylformamide (DMF) with catalysts such as triethylamine (B128534) (TEA) and 4-dimethylaminopyridine (DMAP). nih.gov The resulting Cin-CNCs are then purified, often through dialysis, and freeze-dried to obtain a powder. nih.gov These modified nanocrystals can then be incorporated into polymer matrices, where they act as reinforcing agents and UV-blockers. nih.govrsc.org The process is considered an environmentally friendly approach to developing sustainable industrial materials. nih.gov

Table 1: Reaction Conditions for Grafting Cinnamate onto CNCs

| Reagent/Parameter | Description | Reference |

| Cellulose Source | Pineapple leaves | nih.govrsc.org |

| Reactant | Cinnamoyl chloride | nih.gov |

| Solvent | Dimethylformamide (DMF) | nih.gov |

| Catalysts | Triethylamine (TEA), 4-dimethylaminopyridine (DMAP) | nih.gov |

| Reaction Time | 24 hours | nih.gov |

| Temperature | Cooled to 0 °C, then reacted at room temperature | nih.gov |

| Purification | Dialysis with deionized water, followed by freeze-drying | nih.gov |

Incorporation into Biodegradable Polyesters

Cinnamate moieties are frequently incorporated into biodegradable polyesters to create photocrosslinkable and functional biomaterials. researchgate.net This is commonly achieved by condensing the carboxylic acid of cinnamic acid with hydroxyl groups present in polyesters like poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL), as well as biopolymers such as gelatin and hyaluronic acid. researchgate.net

When Cin-CNCs are incorporated into PLA films, they significantly enhance the material's properties. For instance, PLA films with 3 wt% Cin-CNCs show high transparency and strong UV absorption. nih.govrsc.org This incorporation improves the dispersion of the nanofillers within the PLA matrix, leading to notable improvements in mechanical properties. The tensile strength and Young's modulus of PLA can increase by as much as 70% and 37%, respectively, with the addition of 3 wt% Cin-CNCs. rsc.org Furthermore, these nanocomposites exhibit reduced water vapor and oxygen permeability, making them excellent candidates for advanced packaging materials. rsc.org

In another application, cinnamate-functionalized polyesters, such as poly(glycerol-co-sebacate)-cinnamate (PGS-CinA), have been developed as biodegradable elastomers for medical implants. nih.gov These materials can be cross-linked via photodimerization without a photoinitiator and demonstrate good cell adhesion and proliferation, suggesting their utility in soft tissue engineering. nih.gov The use of cinnamate esters like methyl trans-cinnamate as plasticizers for PLA has also been shown to dramatically increase the elongation at break, transforming the typically brittle PLA into a more flexible material. mdpi.com

Table 2: Effects of Cinnamate Incorporation on PLA Properties

| Property | Improvement with 3 wt% Cin-CNCs | Reference |

| Tensile Strength | Increased by 70% | rsc.org |

| Young's Modulus | Increased by 37% | rsc.org |

| Water Vapor Permeability | Reduced by 54% | rsc.org |

| Oxygen Permeability | Reduced by 55% | rsc.org |

| UV-Shielding | Significantly enhanced | rsc.org |

Semisynthetic Modifications and Complex Ester Formations

The structural versatility of cinnamates allows for their use in complex organic synthesis, leading to novel compounds with specific biological activities or unique chemical functionalities.

Ecdysteroid Cinnamate Ester Synthesis

Semisynthetic modifications have been employed to create ecdysteroid cinnamate esters, which have shown potential biological activities, such as trypanocidal effects against the parasite Trypanosoma cruzi. acs.org In one study, 20-hydroxyecdysone (B1671079) (20E) was esterified using trans-cinnamic acid. acs.org The reaction was facilitated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC hydrochloride) and 4-dimethylaminopyridine (DMAP) in an anhydrous dichloromethane (B109758) (CH2Cl2) solvent. acs.org

This synthesis yielded a mixture of cinnamate esters, which were then separated using chromatographic techniques. The resulting compounds included a 2-monoester, a 3,22-diester, a 2,22-diester, and a 2,3-diester of the original 20-hydroxyecdysone core. acs.org The identification of these specific esters demonstrates the ability to selectively modify complex natural products with cinnamate groups to explore structure-activity relationships. acs.org

Table 3: Synthesized Ecdysteroid Cinnamate Esters from 20-Hydroxyecdysone

| Compound | Cinnamate Position(s) | Reference |

| 38 | 2-monoester | acs.org |

| 39 | 3,22-diester | acs.org |

| 40 | 2,22-diester | acs.org |

| 41 | 2,3-diester | acs.org |

Synthesis of Cinnamate-Derived N-Unfunctionalised Aziridines

Cinnamate esters, particularly tert-butyl cinnamates, serve as precursors for the synthesis of N-unfunctionalised (NH-) aziridines. nih.govbeilstein-journals.org These aziridines are valuable synthetic building blocks for producing amino acid derivatives. beilstein-journals.org The aziridination process can be achieved with high trans-selectivity using an N-N ylide, which is generated in-situ from N-methylmorpholine and O-diphenylphosphinyl hydroxylamine. nih.govbeilstein-journals.org

This organocatalytic approach provides direct access to NH-aziridine-2-carboxylates. beilstein-journals.orgd-nb.info The resulting aziridines are versatile and can undergo highly selective ring-opening reactions with a variety of nucleophiles, providing a direct route to amino acid derivatives without the need for difficult N-deprotection steps that are often required when using N-functionalised aziridines. nih.govbeilstein-journals.org The scope of this reaction has been explored with a range of substituted cinnamates, showing variable yields depending on the electronic nature and position of the substituent on the aromatic ring. beilstein-journals.org

Table 4: Optimized Yields for Aziridination of Substituted tert-Butyl Cinnamates

| Entry (Substituent) | Yield (%) | Reference |

| 1 (H) | 82 | beilstein-journals.org |

| 2 (p-OMe) | 80 | beilstein-journals.org |

| 3 (p-Me) | 83 | beilstein-journals.org |

| 4 (p-F) | 70 | beilstein-journals.org |

| 5 (p-Cl) | 71 | beilstein-journals.org |

| 6 (m-OMe) | 67 | beilstein-journals.org |

| 7 (o-Cl) | 71 | beilstein-journals.org |

Homologous Series Development and Structural Analogues

The synthesis and study of homologous series of this compound derivatives have been instrumental in understanding the relationship between molecular structure and mesogenic (liquid crystal) properties. researchgate.net One such study focused on the homologous series of n-Butyl-p-(p'-n-alkoxy cinnamoyloxy) cinnamates. researchgate.net

In this series, the length of the n-alkoxy chain was varied to investigate its effect on the liquid crystalline behavior of the molecules. researchgate.net The research found that the initial members of the series, from methyl to pentyl derivatives, were nonmesogenic. researchgate.net However, starting with the hexyl homologue, the compounds exhibited enantiotropic nematic liquid crystal phases. researchgate.net The smectic phase, another type of liquid crystal phase, was notably absent in all synthesized homologues. researchgate.net This systematic study highlights how incremental changes in the molecular structure of cinnamate-based compounds can precisely control their macroscopic material properties. researchgate.net

Table 5: Transition Temperatures for the Homologous Series of n-Butyl-p-(p'-n-alkoxy cinnamoyloxy) Cinnamates

| Homologue (Alkoxy Group) | Nematic Transition (°C) | Isotropic Transition (°C) | Reference |

| Methyl | - | 200.0 | researchgate.net |

| Ethyl | - | 215.0 | researchgate.net |

| Propyl | - | 219.0 | researchgate.net |

| Butyl | - | 180.0 | researchgate.net |

| Pentyl | - | 142.0 | researchgate.net |

| Hexyl | 130.0 | 142.0 | researchgate.net |

| Octyl | 122.0 | 160.0 | researchgate.net |

| Decyl | 140.0 | 189.0 | researchgate.net |

| Dodecyl | 135.0 | 222.0 | researchgate.net |

| Tetradecyl | 160.0 | 236.0 | researchgate.net |

| Hexadecyl | 152.0 | 220.0 | researchgate.net |

Spectroscopic and Analytical Characterization of Butyl Cinnamate

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopy is indispensable for the unambiguous identification and structural analysis of organic compounds like butyl cinnamate (B1238496). Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed molecular map can be constructed.

The ¹H NMR spectrum of butyl cinnamate provides a definitive fingerprint of its proton environments. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different types of protons in the molecule are observed. rsc.orgrsc.org

The aromatic protons on the phenyl group typically appear as a multiplet in the range of δ 7.37-7.56 ppm. rsc.orgrsc.org The two olefinic protons of the cinnamate moiety are particularly characteristic. Due to their trans configuration, they exhibit a large coupling constant (J), typically around 16.0 Hz. The proton attached to the carbon adjacent to the phenyl group (ArCH=) resonates downfield at approximately δ 7.68-7.72 ppm as a doublet, while the other vinylic proton (=CHCOOBu) appears as a doublet further upfield at about δ 6.44-6.48 ppm. rsc.orgrsc.org

The protons of the butyl ester group are also clearly resolved. The methylene (B1212753) protons adjacent to the oxygen atom (-OCH₂-) show a triplet at around δ 4.21-4.26 ppm. rsc.orgrsc.org The subsequent methylene groups (-CH₂-Et and -CH₂-Me) appear as multiplets between δ 1.40 and 1.76 ppm, and the terminal methyl protons (-CH₃) present as a triplet near δ 0.97-1.01 ppm. rsc.orgrsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | 7.37-7.56 | Multiplet | - |

| ArCH= | 7.68-7.72 | Doublet | 16.0 |

| =CHCOOBu | 6.44-6.48 | Doublet | 16.0 |

| -OCH₂- | 4.21-4.26 | Triplet | 6.7 |

| -CH₂-Et | 1.66-1.76 | Multiplet | - |

| -CH₂-Me | 1.40-1.51 | Multiplet | - |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The carbonyl carbon of the ester group is typically the most downfield signal, appearing around δ 166.8-167.5 ppm. rsc.orgpublish.csiro.au The olefinic carbons show distinct signals, with the carbon attached to the phenyl ring (ArCH=) at approximately δ 144.3-145.0 ppm and the other vinylic carbon (=CHCOOBu) at about δ 118.0-118.8 ppm. rsc.orgrsc.org

The carbons of the phenyl ring resonate in the aromatic region, typically between δ 128.0 and 134.9 ppm. rsc.orgpublish.csiro.au The carbon atoms of the butyl group are found upfield. The carbon of the methylene group attached to the oxygen (-OCH₂-) is observed around δ 64.1-64.8 ppm. rsc.orgrsc.org The other methylene carbons appear at approximately δ 30.5-31.2 ppm and δ 18.9-19.6 ppm, while the terminal methyl carbon gives a signal at about δ 13.5-14.2 ppm. rsc.orgrsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 166.8-167.5 |

| ArCH= | 144.3-145.0 |

| =CHCOOBu | 118.0-118.8 |

| Aromatic C-ipso | 134.1-134.9 |

| Aromatic C-para | 129.9-130.6 |

| Aromatic C-ortho | 128.6-129.3 |

| Aromatic C-meta | 127.8-128.8 |

| -OCH₂- | 64.1-64.8 |

| -CH₂-CH₂CH₂CH₃ | 30.5-31.2 |

| -CH₂-CH₃ | 18.9-19.6 |

Note: The assignments for the aromatic carbons can sometimes overlap and may require more advanced NMR techniques for unambiguous identification.

Beyond simple structural identification, NMR spectroscopy is a valuable tool for studying the dynamic aspects of molecules like this compound. Conformational analysis, which examines the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, can be performed using advanced NMR techniques. For instance, Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of protons, helping to establish the preferred conformation of the butyl chain and its orientation relative to the cinnamate group.

Furthermore, NMR is instrumental in mechanistic studies. For example, in reactions involving this compound, such as polymerization or addition reactions, NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals over time. medchemexpress.com This allows for the determination of reaction kinetics and can provide insights into the reaction mechanism by identifying intermediate species.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and its more advanced counterpart, Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.comeurekaselect.com The FTIR spectrum of this compound displays several characteristic absorption bands. nih.gov

A strong absorption band is typically observed in the region of 1715-1730 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group. nih.gov The C=C stretching vibration of the alkene and the aromatic ring usually appear in the 1600-1640 cm⁻¹ and 1450-1500 cm⁻¹ regions, respectively. The stretching vibrations of the C-O bond of the ester are found in the 1100-1300 cm⁻¹ range. spm.com.cn Additionally, the C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. nih.gov The out-of-plane C-H bending of the trans-disubstituted alkene often gives a strong band around 980 cm⁻¹.

Table 3: Characteristic IR/FTIR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aromatic & vinylic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium-Strong |

| C=O stretch (ester) | 1715-1730 | Strong |

| C=C stretch (alkene) | 1630-1640 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium |

| C-O stretch (ester) | 1100-1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photochemical Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This compound, with its extended system of conjugated π-electrons from the phenyl group, the double bond, and the carbonyl group, exhibits strong UV absorption. The main absorption peak, corresponding to a π-π* transition, is typically observed at a wavelength (λmax) around 280-315 nm. researchgate.netpku.edu.cn

This absorption of UV light can induce photochemical reactions. A well-known photochemical reaction of cinnamate derivatives is [2+2] cycloaddition, or photodimerization. researchgate.net Upon irradiation with UV light, two molecules of this compound can react to form a cyclobutane (B1203170) ring. researchgate.net The progress of this dimerization can be monitored by UV-Vis spectroscopy, as the reaction leads to a decrease in the absorption at the λmax of the cinnamate chromophore due to the saturation of the double bond. researchgate.net This photochemical reactivity is of interest for applications such as the development of UV-curable polymers and coatings. daneshyari.com

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the determination of molecular weight and elemental composition, as well as for structural elucidation through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound. measurlabs.com This technique is crucial for the unambiguous identification of this compound and its derivatives. For instance, in the synthesis of ecdysteroid cinnamate esters, HRMS was used to confirm the molecular formula of the products, such as identifying a fragment at m/z 534.3792 corresponding to [M+H]⁺ for a specific ester. acs.org The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. measurlabs.com This capability is particularly valuable in complex sample matrices where multiple components may be present. researchgate.net

Table 3: Exemplary HRMS Data for a Cinnamate Derivative

| Compound | Ionization Mode | Calculated m/z | Measured m/z | Formula | Reference |

| Ecdysteroid Cinnamate Ester | [M+H]⁺ | 534.3789 | 534.3792 | C₃₁H₅₂NO₆⁺ | acs.org |

This table provides an example of how HRMS is used to confirm the identity of a complex cinnamate ester by matching the experimentally measured mass to the calculated mass of the expected molecular formula.

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures, such as metabolites in biological samples. nih.govthermofisher.com While direct studies on this compound metabolites are not extensively detailed in the provided context, the methodology is highly applicable. GC provides excellent separation of analytes, and the subsequent detection by HRMS allows for their confident identification based on accurate mass and fragmentation patterns. researchgate.netnih.gov This approach, often referred to as metabolomics, enables the untargeted profiling of a wide range of small molecules. nih.govnih.gov The use of spectral libraries further aids in the identification of known compounds. thermofisher.com The high resolution and mass accuracy of the detector are critical for distinguishing between closely related metabolites and for elucidating the structures of unknown compounds. chemrxiv.orgresearchgate.net

Sum-Frequency Generation (SFG) Spectroscopy for Interfacial Studies

Sum-frequency generation (SFG) spectroscopy is a surface-specific vibrational spectroscopy technique that provides information about the structure and orientation of molecules at interfaces. rsc.orgmdpi.com SFG has been used to study monolayers of cellulosic polymers bearing cinnamate groups at the air-water interface. amolf.nlnih.gov By probing the vibrational modes of the cinnamate moiety, such as the C=C and C=O stretching vibrations, SFG can elucidate the photochemical behavior of these groups upon UV irradiation. amolf.nl For example, the disappearance of the C=C vibrational mode in the SFG spectrum after UV exposure indicates that a reaction involving this double bond has occurred. amolf.nl This technique has been instrumental in concluding that isomerization is the dominant photoreaction for these polymer monolayers, as opposed to dimerization. amolf.nlnih.gov

Table 4: SFG Spectroscopy for Interfacial Analysis of Cinnamate Polymers

| Vibrational Mode | Observation upon UV Irradiation | Interpretation | Reference |

| C=C stretch | Disappearance of the signal | Isomerization or dimerization of the double bond | amolf.nl |

| C=O stretch | No significant change | Dimerization is not the dominant pathway | amolf.nl |

This table shows how SFG spectroscopy provides insights into the photochemical processes of cinnamate groups at an interface by monitoring specific vibrational modes.

Chromatographic and Separation Methodologies

Chromatographic techniques are essential for the purification and analysis of this compound.

High-performance liquid chromatography (HPLC) is a widely used method for the analysis and purification of this compound and related compounds. Reverse-phase (RP) HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly effective. A simple RP-HPLC method for the analysis of this compound can be achieved using a mobile phase consisting of acetonitrile (B52724) and water. sielc.com HPLC is also crucial for the purification of synthesized cinnamate esters, often used as a final purification step after initial separation by normal-phase flash chromatography. acs.org Different mobile phase compositions, such as varying ratios of acetonitrile and water, can be employed to achieve the desired separation of different cinnamate derivatives. acs.org

Column chromatography is another fundamental separation technique used for the purification of this compound from reaction mixtures. apsu.eduresearchgate.net This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. By using a mobile phase (eluent) of appropriate polarity, this compound can be effectively separated from starting materials like cinnamic acid and the alcohol used in its synthesis. apsu.edu The polarity of the eluent, often a mixture of hexane (B92381) and ethyl acetate, is gradually increased to elute compounds of increasing polarity. apsu.edu

Table 5: Chromatographic Methods for this compound

| Technique | Stationary Phase | Typical Mobile Phase | Application | Reference |

| RP-HPLC | C18 or Biphenyl | Acetonitrile/Water | Analysis and Purification | acs.orgsielc.com |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Purification | apsu.eduresearchgate.net |

This table outlines the common chromatographic techniques used for the separation and analysis of this compound, detailing the typical stationary and mobile phases employed.

Thermochemical and Calorimetric Studies

Thermochemical and calorimetric studies are essential for determining the fundamental energetic properties of a compound, which are critical for process design, safety assessments, and understanding molecular stability. These studies focus on measuring heat changes associated with chemical reactions or phase transitions.

Determination of Enthalpies of Combustion and Formation

The established method for determining these values for related cinnamate esters involves static-bomb combustion calorimetry. mdpi.comresearchgate.net In this technique, a precise mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a constant-volume container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature rise is meticulously measured.

From the energy of combustion, the standard molar enthalpy of combustion is calculated. Subsequently, using Hess's law and the known standard enthalpies of formation for the combustion products (CO₂ and H₂O), the standard molar enthalpy of formation of the compound in the liquid phase (ΔfH°(l)) can be derived. mdpi.comresearchgate.net

Enthalpy of Vaporization Measurements

The enthalpy of vaporization (ΔvapH° or ΔglH°) is the energy required to transform a given quantity of a substance from a liquid into a gas at a constant pressure. As with the enthalpies of combustion and formation, direct experimental data for the enthalpy of vaporization of this compound is not found in the available literature.

For similar compounds such as ethyl cinnamate, this value has been determined experimentally using high-temperature Calvet microcalorimetry, specifically employing the vacuum drop microcalorimetric technique. mdpi.comresearchgate.netpreprints.org This method involves dropping a sealed ampoule containing a known mass of the liquid sample from room temperature into a hot, evacuated calorimetric cell, causing the ampoule to rupture and the sample to vaporize instantly. The heat absorbed during this endothermic process is measured by the calorimeter. preprints.org This measurement, combined with adjustments for molar heat capacities, allows for the precise determination of the standard molar enthalpy of vaporization at a reference temperature, typically 298.15 K. mdpi.compreprints.org The combination of the enthalpy of formation in the liquid phase and the enthalpy of vaporization allows for the derivation of the gas-phase enthalpy of formation. researchgate.net

Reaction Mechanisms and Kinetics in Butyl Cinnamate Chemistry

Mechanistic Studies of Esterification and Derivatization

The primary method for synthesizing butyl cinnamate (B1238496) is the Fischer-Speier esterification, an acid-catalyzed reaction between cinnamic acid and n-butanol. wikipedia.orgapsu.edu This classic organic reaction is favored for its directness, though it requires equilibrium control, typically by removing the water byproduct. wikipedia.orgrsc.org

The mechanism proceeds through several key steps: wikipedia.org

Protonation of the Carbonyl Oxygen : An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of cinnamic acid. wikipedia.orgmdpi.com This initial step significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack : The nucleophilic oxygen atom of n-butanol attacks the activated carbonyl carbon. wikipedia.orgmdpi.com This forms a tetrahedral intermediate, specifically an oxonium ion.

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). wikipedia.org

Elimination of Water : The intermediate loses a molecule of water, forming a new oxonium ion. wikipedia.orgmdpi.com

Deprotonation : The final step involves deprotonation to regenerate the acid catalyst and yield the final product, butyl cinnamate. wikipedia.org

Alternative methods like the Steglich esterification can also be employed, which proceeds under milder conditions and is suitable for acid-sensitive substrates, though it follows a different mechanistic pathway involving an O-acylisourea intermediate. rsc.org

Enzymatic synthesis of this compound, often utilizing immobilized lipases like Novozym 435, presents a green alternative to chemical catalysis. researchgate.netd-nb.info Kinetic studies of these biocatalytic processes are crucial for optimizing reaction conditions and reactor design. The most commonly fitting model for lipase-catalyzed esterification of cinnamates and other esters is the Ping-Pong Bi-Bi mechanism. researchgate.netacs.orgjst.go.jp

This mechanism involves a sequence of steps:

The lipase (B570770) binds with the first substrate (e.g., cinnamic acid) to form an enzyme-substrate complex.

A product (water) is released, resulting in a modified, acylated enzyme intermediate.

The second substrate (n-butanol) then binds to the acylated enzyme.

The final product (this compound) is released, regenerating the free enzyme.

Table 1: Kinetic Models for Lipase-Catalyzed Ester Synthesis This table presents kinetic models reported for various lipase-catalyzed esterification reactions, highlighting the prevalence of the Ping-Pong Bi-Bi mechanism.

| Ester Synthesized | Enzyme Used | Kinetic Model | Inhibition | Source |

|---|---|---|---|---|

| Cinnamyl Butyrate | Immobilized Lipase | Ping-Pong Bi-Bi | Inhibition by both acid and alcohol | researchgate.net |

| Ethyl Cinnamate | Novozym 435 | Ping-Pong Bi-Bi | - | acs.org |

| Butyl Butyrate | Novozym 435 | Ping-Pong Bi-Bi | Substrate inhibition | scilit.com |

| Epoxidized 2-ethylhexyl oleate | Novozym 435 | Ping-Pong Bi-Bi | Competitive inhibition by alcohol | jst.go.jp |

The carbon-carbon double bond in the cinnamate backbone is susceptible to various addition reactions, including aziridination. Aziridines are valuable synthetic intermediates for creating amino acids and other nitrogen-containing compounds. beilstein-journals.orgclockss.orgrsc.org The aziridination of cinnamate esters, such as tert-butyl cinnamate, can be achieved with high stereoselectivity. beilstein-journals.orgnih.gov For instance, using an N-N ylide generated in situ can produce trans-aziridines selectively. beilstein-journals.orgnih.gov Copper-catalyzed asymmetric aziridination using various chiral ligands has also been extensively studied to produce enantiomerically enriched aziridine (B145994) esters from cinnamates. mdpi.comresearchgate.netacs.org

A proposed mechanism for a one-pot synthesis of diamino esters from methyl cinnamate involves a sequence of Cu-catalyzed aminochlorination to form a chloroamine intermediate, followed by intramolecular cyclization to an aziridine, and subsequent intermolecular nucleophilic ring-opening. beilstein-journals.org

The resulting aziridine-2-carboxylates are highly strained and can undergo regioselective ring-opening reactions when attacked by nucleophiles. beilstein-journals.orgclockss.org The attack typically occurs at the C3 position (the carbon beta to the ester group), leading to the formation of α-amino acid derivatives. beilstein-journals.orgclockss.org The activation of the aziridine ring is key; N-unfunctionalized (NH) aziridines can be opened directly, avoiding deprotection steps, while N-activated aziridines (e.g., with a tosyl group) react more rapidly. beilstein-journals.orgclockss.org

Photochemical and Thermal Reaction Pathways

Photocycloaddition versus Photoisomerization of Cinnamate Moieties

When exposed to UV radiation, the cinnamate moiety undergoes two primary competing photochemical reactions: E/Z (trans-cis) photoisomerization and [2+2] photocycloaddition. nih.govacs.org

Photoisomerization : Upon absorption of UV light (typically >260 nm), the stable trans (E) isomer of the cinnamate can convert to the less stable cis (Z) isomer. nih.govacs.org This process often involves a decay from the excited singlet state (S₁) to a twisted geometry, which can then relax to either the trans or cis ground state. nih.govresearchgate.net The reaction can often be reversed by using a different wavelength of light (e.g., <260 nm) or by thermal relaxation. nih.govfrontiersin.org

Photocycloaddition : This bimolecular reaction involves the [2+2] cycloaddition of two cinnamate groups to form a cyclobutane (B1203170) ring, known as a truxinate or truxillate derivative. koreascience.krnih.govspecificpolymers.com For this reaction to occur, two cinnamate moieties must be in close proximity, which is often facilitated in the solid state or in polymer matrices. koreascience.krosti.gov The reaction is believed to proceed via the triplet excited state of the cinnamate. nih.govnih.gov The cycloaddition is a key mechanism for the photocrosslinking of cinnamate-functionalized polymers. acs.orgfrontiersin.org

The competition between these two pathways is influenced by factors such as the concentration of the cinnamate, the solvent, and the physical state (solution, solid, or polymer film). nih.govosti.gov In dilute solutions, isomerization is often dominant, while in concentrated systems or solid films, cycloaddition becomes more prevalent. osti.gov

Thermal Crosslinking Mechanisms of Cinnamate-Functionalized Polymers

In addition to photochemical reactions, polymers containing cinnamate side groups can also undergo thermal crosslinking at elevated temperatures (e.g., >200 °C). koreascience.krreading.ac.uk This process is mechanistically distinct from the [2+2] photocycloaddition.

Research suggests that thermal crosslinking proceeds via a radical-based mechanism. koreascience.kr At high temperatures, radical initiation can occur at the carbon-carbon double bond of the cinnamate group. These radicals can then propagate by adding to the double bond of another cinnamate group on an adjacent polymer chain, leading to the formation of a cross-linked network. koreascience.kr

The efficiency of thermal crosslinking is highly dependent on the flexibility of the polymer backbone. koreascience.kr Polymers with more flexible backbones, such as poly(ethylene vinyl cinnamate), show a more significant degree of thermal crosslinking compared to polymers with rigid backbones. koreascience.kr This is because chain flexibility allows the cinnamate side groups to achieve the necessary proximity and orientation for the radical reaction to occur. The formation of a cross-linked network makes the polymer insoluble in common solvents. koreascience.kr This thermal reaction is important for enhancing the stability of materials used in applications like liquid crystal alignment layers. koreascience.krresearchgate.net

Catalytic Reaction Mechanisms

Catalysis is fundamental to the modern synthesis of this compound, providing efficient and selective pathways through various chemical transformations. The use of catalysts allows for reactions to proceed under milder conditions with higher yields and greater control over the final product compared to non-catalytic methods.

Role of Catalysts in Cinnamate Synthesis and Transformation

Catalysts play an indispensable role by lowering the activation energy of the reaction, thereby accelerating the rate at which equilibrium is reached. In the context of this compound chemistry, catalysts are crucial for its primary synthesis routes, including esterification, transesterification, and palladium-catalyzed cross-coupling reactions.

The most common synthesis method is the Fischer esterification of cinnamic acid with n-butanol. This reaction is typically catalyzed by a strong Brønsted or Lewis acid. The catalytic cycle for an acid catalyst, such as sulfuric acid, involves the protonation of the carbonyl oxygen of cinnamic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of butanol. Subsequent dehydration yields the this compound ester and regenerates the acid catalyst. sapub.orgtjpr.org

Another significant pathway is the Mizoroki-Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene. For this compound synthesis, this typically involves reacting an aryl halide like iodobenzene (B50100) with butyl acrylate (B77674) in the presence of a palladium catalyst and a base. nih.gov The catalyst facilitates the carbon-carbon bond formation that is central to the reaction.

Enzymatic catalysis offers a green alternative for cinnamate synthesis. Lipases, such as Lipozyme TL IM, can be used to catalyze the esterification of cinnamic acid or the transesterification of other cinnamate esters with butanol. researchgate.netmdpi.com These biocatalysts operate under mild conditions and exhibit high selectivity, minimizing byproduct formation. For instance, the synthesis of this compound has been successfully carried out in a solvent-free system using the immobilized enzyme Lipozyme TL IM as the catalyst. researchgate.net

Homogeneous and Heterogeneous Catalytic Systems

Catalytic systems are broadly classified as either homogeneous or heterogeneous, based on the physical phase of the catalyst relative to the reactants.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. rsc.org Common homogeneous catalysts for this compound synthesis include mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid (pTSA) for esterification reactions. sapub.orgnsf.gov Soluble organometallic complexes, particularly those of palladium, are used in Heck coupling reactions. researchgate.net

The primary advantages of homogeneous systems are their high catalytic activity and selectivity, as the active sites of the catalyst are readily accessible to the substrate molecules. rsc.org However, a significant drawback is the difficulty in separating the catalyst from the reaction products, which complicates purification and prevents easy recycling of the catalyst. rsc.org

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. rsc.org Typically, a solid catalyst is employed in a liquid or gas-phase reaction. Examples relevant to this compound synthesis include solid acid resins, palladium immobilized on solid supports like mesoporous silica (B1680970), and nanomagnetic palladium complexes. nih.govresearchgate.netgoogle.com Immobilized enzymes, such as lipases on solid carriers, also fall into this category. researchgate.net

The main advantage of heterogeneous catalysts is the ease of separation from the reaction mixture, usually by simple filtration. nih.govresearchgate.net This allows for straightforward product purification, catalyst recovery, and reuse over multiple reaction cycles, which is both economically and environmentally beneficial. For example, a nanomagnetic palladium complex used in the Mizoroki-Heck synthesis of this compound demonstrated excellent stability and could be recycled for multiple runs. nih.gov Similarly, a Preyssler heteropolyacid supported on silica showed good reusability for three consecutive cycles in the esterification of trans-cinnamic acid with n-butanol. researchgate.netconicet.gov.ar While highly advantageous for process efficiency, some heterogeneous catalysts may exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations or a lower concentration of accessible active sites. mdpi.com

Interactive Data Tables

The following tables summarize research findings on different catalytic systems used for the synthesis of this compound.

| Synthesis Route | Catalyst System | Type | Key Findings (Yield, Conditions) |

|---|---|---|---|

| Heck Reaction | Pd(OAc)₂ with N-{2-(N,N-diethyl-amino)ethyl}amine group on mesoporous silica | Heterogeneous | Reached 90% conversion in 30 minutes. researchgate.net |

| Heck Reaction | Nanomagnetic Palladium Complex [Fe₃O₄@triazole-Schiff-base-Pd(0)] | Heterogeneous | Achieved 98% isolated yield in 15 minutes at room temperature using PEG-400 as a solvent. nih.gov |

| Esterification | Preyssler Heteropolyacid on Silica (SIPWMo20) | Heterogeneous | Studied between 90-120 °C; kinetic models developed. Catalyst is reusable. researchgate.netconicet.gov.ar |

| Esterification | Sulfuric Acid (H₂SO₄) | Homogeneous | Commonly used for Fischer esterification of cinnamic acid with butanol. sapub.orgtjpr.org |

| Esterification | Lipozyme TL IM (Immobilized Lipase) | Heterogeneous (Biocatalyst) | Optimal synthesis achieved at 40°C with a 12-hour residence time in a solvent-free system. researchgate.net |

| Phase Transfer | Aliquat® 336 | Homogeneous | 88% yield obtained after 12 minutes under microwave irradiation. researchgate.net |

| Catalyst | Base | Solvent | Time | Yield (%) |

|---|---|---|---|---|

| [Fe₃O₄@triazole-Schiff-base-Pd(0)] | K₂CO₃ | PEG-400 | 15 min | 98 |

| [Fe₃O₄@triazole-Schiff-base-Pd(0)] | Cs₂CO₃ | PEG-400 | 20 min | 95 |

| [Fe₃O₄@triazole-Schiff-base-Pd(0)] | Et₃N | PEG-400 | 25 min | 90 |

| [Fe₃O₄@triazole-Schiff-base-Pd(0)] | K₂CO₃ | Water | 60 min | 45 |

| [Fe₃O₄@triazole-Schiff-base-Pd(0)] | K₂CO₃ | Ethanol | 60 min | 65 |

¹Data adapted from a study on the synthesis of this compound via the Mizoroki-Heck reaction of iodobenzene and butyl acrylate at room temperature. nih.gov

Computational Chemistry and Theoretical Modeling of Butyl Cinnamate

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure, stability, and spectroscopic properties of butyl cinnamate (B1238496). These calculations provide a foundational understanding of the molecule's intrinsic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. Studies on cinnamic acid and its derivatives, including esters like butyl cinnamate, utilize DFT to determine optimized geometries, electronic properties, and reactivity descriptors. nih.gov For instance, calculations can reveal the distribution of electron density, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for assessing the molecule's chemical reactivity and stability. nih.gov

Computational analyses of related cinnamate esters have been performed using various levels of theory, such as the G3(MP2)//B3LYP composite method, to conduct thorough conformational searches and identify the most stable molecular geometries. researchgate.net These studies are essential for understanding how the molecule arranges itself in three-dimensional space, which influences its physical properties and biological activity.

Quantum chemical calculations are also capable of predicting spectroscopic parameters. While specific DFT studies detailing the calculated NMR and UV-Vis spectra for this compound are not extensively documented in the provided search context, the methodology is well-established for related compounds like cinnamic acid. nih.gov By calculating the magnetic shielding tensors, it is possible to predict ¹H and ¹³C NMR chemical shifts. Similarly, time-dependent DFT (TD-DFT) calculations can be used to simulate UV-Vis absorption spectra by determining the energies of electronic transitions. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. nih.gov

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are computational techniques used to model the interaction of a small molecule (ligand), such as this compound, with a large biological molecule, like a protein or enzyme (receptor). These methods are crucial for predicting binding modes and understanding the basis of a compound's biological activity.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. nih.govnih.gov In studies investigating the antimicrobial properties of this compound, docking simulations have been used to identify its potential molecular targets. nih.govresearchgate.net For example, against Candida albicans, histone deacetylases caHOS2 and caRPD3 were identified as likely targets. nih.govresearchgate.net

Docking studies on this compound and other cinnamic acid derivatives against various enzymes have provided insights into their binding affinities. The binding affinity value indicates the strength of the interaction, with more negative values suggesting stronger binding. nih.govscribd.com These simulations reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and amino acid residues within the active site of the target protein. nih.gov

| Compound | Receptor Target | Binding Affinity (kcal/mol) |

|---|---|---|

| Methyl Cinnamate | Xanthine Oxidase | -6.32 |

| Ethyl Cinnamate | Xanthine Oxidase | -6.72 |

| This compound | Xanthine Oxidase | -7.28 |

| Allyl Cinnamate | Xanthine Oxidase | -6.80 |

| Phenyl Cinnamate | Xanthine Oxidase | -8.61 |

| Cinnamyl Cinnamate | Xanthine Oxidase | -8.66 |

Data sourced from a molecular docking study investigating interactions with the Xanthine Oxidase receptor. nih.govscribd.com

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time. nih.gov MD simulations model the movement of atoms and molecules, providing a dynamic view of the binding process and confirming the stability of the interactions predicted by docking. nih.govresearchgate.net

Computational studies suggest that this compound may exert its biological effects through a multi-target mechanism, meaning it can interact with several different molecular targets. mdpi.comnih.gov This is particularly relevant for its observed antimicrobial and larvicidal activities. nih.govmdpi.com For instance, in addition to the aforementioned fungal targets, computational target fishing approaches have been used to identify potential targets in insects like Aedes aegypti. mdpi.comnih.gov

| Target Abbreviation | Target Name | Function |

|---|---|---|

| ACE | Acetylcholinesterase | Neurotransmission |

| LGUL | L-gulonate 3-dehydrogenase | Metabolism |

| HDAC2 | Histone deacetylase 2 | Gene Regulation |

| RAC1 | Ras-related C3 botulinum toxin substrate 1 | Signal Transduction |

| GSTE2 | Glutathione S-transferase E2 | Detoxification |

Data sourced from a study on the larvicidal activity of cinnamic acid derivatives, where these targets showed the best consensus docking scores for a related active compound. nih.gov

Thermodynamic and Energetic Profiling

The standard enthalpy of formation is a fundamental thermodynamic property that provides insight into the stability of a molecule. Computational chemistry offers powerful tools for the determination of these values, especially for compounds where experimental data may be scarce. Through methods like the G3(MP2)//B3LYP composite method, it is possible to calculate gas-phase standard enthalpies of formation with a high degree of accuracy. researchgate.netnih.gov This approach involves geometry optimization at the B3LYP level of theory, followed by a series of single-point energy calculations at higher levels of theory to refine the electronic energy.

Table 1: Calculated Gas-Phase Standard Molar Enthalpy of Formation for Cinnamate Esters

| Compound | Formula | Method | ΔfH°(g) / kJ·mol⁻¹ |

|---|---|---|---|

| Ethyl (E)-Cinnamate | C₁₁H₁₂O₂ | G3(MP2)//B3LYP | -247.3 ± 2.5 |

| Ethyl Hydrocinnamate | C₁₁H₁₄O₂ | G3(MP2)//B3LYP | -353.7 ± 1.7 |

Data sourced from a computational analysis of cinnamate derivatives. researchgate.net

The enthalpy of hydrogenation provides key information about the stability associated with unsaturated bonds within a molecule. Computational analysis can be used to predict these values, which correspond to the enthalpy change when a molecule reacts with hydrogen. For cinnamate esters, the hydrogenation of the vinyl group is a reaction of significant interest.

Theoretical calculations, using principles like Hess's Law, have been applied to determine the gas-phase hydrogenation enthalpy of cinnamate derivatives. For the reaction of ethyl (E)-cinnamate to ethyl hydrocinnamate, the calculated gas-phase hydrogenation enthalpy at 298.15 K is -114.1 ± 5.2 kJ·mol⁻¹. researchgate.net This value reflects the energy released upon saturation of the carbon-carbon double bond conjugated with the phenyl ring and the carbonyl group. Comparative analyses with other cinnamate esters, such as methyl cinnamate, show similar energetic profiles. The enthalpy of hydrogenation for methyl (E)-cinnamate was determined to be -101.2 ± 1.0 kJ·mol⁻¹, while the (Z)-isomer released slightly more energy upon hydrogenation, with a value of -117.9 ± 1.0 kJ·mol⁻¹. researchgate.net These theoretical energetic profiles are instrumental in understanding the reactivity and stability of the vinyl moiety in different chemical environments. researchgate.net

Table 2: Enthalpy of Hydrogenation for Various Cinnamate Esters

| Compound | Isomer | Hydrogenation Product | ΔhydH°(g) / kJ·mol⁻¹ |

|---|---|---|---|

| Ethyl Cinnamate | (E) | Ethyl Hydrocinnamate | -114.1 ± 5.2 |

| Methyl Cinnamate | (E) | Methyl Hydrocinnamate | -101.2 ± 1.0 |

| Methyl Cinnamate | (Z) | Methyl Hydrocinnamate | -117.9 ± 1.0 |

Data represents calculated gas-phase hydrogenation enthalpies. researchgate.net

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a cornerstone of computational drug discovery and molecular design, aiming to correlate a molecule's structural features with its biological activity. dntb.gov.ua Computational approaches in SAR involve building models that can predict the activity of new compounds based on their molecular descriptors. These methods can range from simple linear regression models to more complex machine learning algorithms. For natural products and their derivatives, like this compound, SAR can be used to identify key pharmacophores and guide the synthesis of analogues with enhanced or more specific bioactivity. dntb.gov.ua

A notable application of SAR in the context of cinnamates involves the investigation of semisynthetic ecdysteroid cinnamate esters for trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. In these studies, a cinnamic ester moiety was identified as a key pharmacophore contributing to the biological effect. Specifically, computational and biological profiling led to the identification of an ecdysteroid cinnamate ester that potently and selectively inhibited parasite replication. This demonstrates how computational SAR can pinpoint the structural determinants—in this case, the cinnamate functional group—responsible for a desired therapeutic effect, thereby facilitating the targeted design of new bioactive agents.

Atropisomers are stereoisomers that arise from restricted rotation around a single bond. The study of atroposelectivity involves controlling the synthesis to favor the formation of one atropisomer over another, a significant challenge in asymmetric synthesis. While computational modeling, including DFT calculations, is a powerful tool for interpreting and predicting stereoselection in reactions that produce atropisomers, a review of the available literature did not yield specific studies focused on atroposelectivity in tert-butyl cinnamate derivatives. Research in this area tends to focus on more complex molecular scaffolds where the steric hindrance required to create stable atropisomers is more pronounced.

Biological Activities and Mechanistic Insights of Butyl Cinnamate

Antimicrobial Activity Studies

Research has systematically evaluated butyl cinnamate's ability to inhibit the growth of various microorganisms, revealing a notable spectrum of activity.

Butyl cinnamate (B1238496) has demonstrated significant antifungal properties against several pathogenic fungi. In a comparative study of nineteen cinnamic acid analogs, this compound was identified as the most potent antifungal agent against all tested strains, which included Candida albicans, Candida tropicalis, Candida glabrata, Aspergillus flavus, and Penicillium citrinum. nih.govmdpi.com It exhibited a minimum inhibitory concentration (MIC) of 626.62 µM for these fungi. nih.govmdpi.com Further studies have reported its activity against Aspergillus niger with an MIC of 36 µM and against Candida albicans with an MIC of 61 µM. mdpi.comnih.gov The compound was also found to be fungicidal, not just fungistatic. nih.govresearchgate.net

Table 1: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 626.62 µM | nih.govmdpi.com |

| Candida albicans | 61 µM | mdpi.comnih.gov |

| Candida tropicalis | 626.62 µM | nih.govmdpi.com |

| Candida glabrata | 626.62 µM | nih.govmdpi.com |

| Aspergillus flavus | 626.62 µM | nih.govmdpi.com |

| Aspergillus niger | 36 µM | mdpi.comnih.gov |

| Penicillium citrinum | 626.62 µM | nih.govmdpi.com |

In addition to its antifungal effects, this compound has shown antibacterial capabilities. It was evaluated against bacterial strains such as Streptococcus aureus, Streptococcus epidermidis, and Pseudomonas aeruginosa, displaying an MIC of 626.62 µM. nih.gov Other research indicated MIC values of 203 µM against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. mdpi.comnih.gov While effective, its potency was found to be less than some other cinnamic acid derivatives, such as 4-isopropylbenzylcinnamide, in certain studies. nih.gov

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Streptococcus aureus | 626.62 µM | nih.gov |

| Streptococcus aureus | 203 µM | mdpi.comnih.gov |

| Streptococcus epidermidis | 626.62 µM | nih.gov |

| Pseudomonas aeruginosa | 626.62 µM | nih.gov |

| Bacillus subtilis | 203 µM | mdpi.comnih.gov |

| Escherichia coli | 203 µM | mdpi.comnih.gov |

To understand the basis of its antimicrobial effects, researchers have investigated the specific cellular targets of this compound.

A primary mechanism of this compound's antifungal action is its interaction with the fungal plasma membrane, specifically with ergosterol (B1671047). nih.govresearchgate.net Ergosterol is a vital sterol in fungal cell membranes, regulating membrane fluidity and cell proliferation. nih.gov Studies demonstrated that when tests were conducted in a medium containing exogenous ergosterol, the MIC of this compound increased. nih.gov This suggests that the compound acts by directly binding to ergosterol, disrupting the membrane's integrity, a mode of action similar to that of polyene antifungal drugs. nih.govlumenlearning.com

Evidence also points to the fungal cell wall as a target for this compound. nih.govresearchgate.net In experiments using an osmotic protector like sorbitol, the MIC of this compound against fungal cells increased, allowing for microbial growth that would otherwise be inhibited. nih.gov This indicates that the compound causes damage to essential components of the cell wall. nih.gov Disruption of the cell wall can lead to cell lysis in the absence of an osmotic stabilizer. nih.gov

The antimicrobial potency of cinnamic acid derivatives is closely linked to their chemical structure, particularly the ester group.

Studies comparing this compound to other cinnamate esters have provided valuable insights into these structure-activity relationships (SAR). Research has shown that an increase in the carbon chain length of the alcohol moiety can enhance antifungal activity. For instance, this compound (MIC = 626.62 µM) is more potent than both ethyl cinnamate (MIC = 726.36 µM) and methyl cinnamate (MIC = 789.19 µM). nih.govmdpi.com This suggests that the presence of the butyl substituent, which increases lipophilicity, potentiates the biological response. nih.govmdpi.com

However, this relationship is not linear. While propyl cinnamate was also found to be highly active, pentyl cinnamate showed reduced or no activity against certain Candida species. mdpi.com Furthermore, the isomeric structure plays a role; isothis compound was found to have a broad spectrum of activity with greater potency in some cases than this compound, illustrating how a simple structural change can significantly impact biological properties. mdpi.comnih.gov

Mechanisms of Antimicrobial Action

Insecticidal and Larvicidal Activity Investigations

This compound has been the subject of research exploring its potential as a plant-derived insect control agent. Studies have particularly focused on its effectiveness against mosquito larvae and its repellent properties.

Investigations into the larvicidal effects of this compound have demonstrated its significant potential for controlling Aedes aegypti, the mosquito species responsible for transmitting viruses that cause dengue, yellow fever, Zika, and Chikungunya. researcher.lifenih.govresearchgate.netnih.govscielo.br In laboratory bioassays, this compound has shown high levels of toxicity against the larval stages of this vector.

One study investigating seventeen cinnamic acid derivatives found that those with medium-length alkyl chains, specifically this compound and pentyl cinnamate, exhibited excellent larvicidal activity against fourth-stage Ae. aegypti larvae. researcher.lifenih.govnih.govscielo.br this compound was identified with a median lethal concentration (LC50) value of approximately 0.21 mM. researcher.lifenih.govscielo.br Another study reported an LC50 value of 7 ppm for this compound against 1-day-old Ae. aegypti larvae, underscoring its potency. researchgate.netoncotarget.com

| Compound | Larval Stage | LC50 Value (mM) | LC50 Value (ppm) | Source |

|---|---|---|---|---|